N,N-dimethyl-2-oxopropane-1-sulfonamide

Purity Quality Control Procurement

N,N-dimethyl-2-oxopropane-1-sulfonamide (CAS 112497-63-9, molecular formula C5H11NO3S, molecular weight 165.21 g/mol) is a low-molecular-weight, N,N-dimethyl-substituted γ-ketosulfonamide. It belongs to the class of N,N-dialkyl-2-ketomethanesulfonamides and features a reactive ketone carbonyl adjacent to a sulfonamide group bearing two methyl substituents on nitrogen.

Molecular Formula C5H11NO3S
Molecular Weight 165.21 g/mol
CAS No. 112497-63-9
Cat. No. B3213705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-oxopropane-1-sulfonamide
CAS112497-63-9
Molecular FormulaC5H11NO3S
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC(=O)CS(=O)(=O)N(C)C
InChIInChI=1S/C5H11NO3S/c1-5(7)4-10(8,9)6(2)3/h4H2,1-3H3
InChIKeyIROLXNFNKMCMCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-dimethyl-2-oxopropane-1-sulfonamide (CAS 112497-63-9): A Specialized Sulfonamide Building Block for Heterocyclic Chemistry and Procurement Decisions


N,N-dimethyl-2-oxopropane-1-sulfonamide (CAS 112497-63-9, molecular formula C5H11NO3S, molecular weight 165.21 g/mol) is a low-molecular-weight, N,N-dimethyl-substituted γ-ketosulfonamide. It belongs to the class of N,N-dialkyl-2-ketomethanesulfonamides and features a reactive ketone carbonyl adjacent to a sulfonamide group bearing two methyl substituents on nitrogen [1][2]. The compound is not a biologically active pharmaceutical ingredient but a **versatile synthetic intermediate**, used as a precursor to N,N-dialkyl(cinnamoyl)methanesulfonamides that serve as key building blocks for constructing 5-sulfonamidomethyl-substituted 4,7-dihydroazolo[1,5-a]pyrimidines—a privileged scaffold in medicinal chemistry [1]. Key computed physicochemical properties include a LogP of -0.7, zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 62.8 Ų, and three rotatable bonds [2].

Why Generic Substitution Fails: Critical Procurement Risks for N,N-dimethyl-2-oxopropane-1-sulfonamide and Its Structural Analogs


N,N-dialkyl-2-ketomethanesulfonamides are not functionally interchangeable in synthesis. The dimethyl substitution on the sulfonamide nitrogen directly governs the steric and electronic environment during lithiation, Claisen condensation, and subsequent two-component condensation reactions with aminoazoles [1]. Replacing the dimethyl with diethyl, monomethyl, or unsubstituted sulfonamide groups alters reaction kinetics, regioselectivity, and isolated yields of the dihydroazolo[1,5-a]pyrimidine products. Furthermore, the closely related trifluoromethyl analog (CAS 1803610-22-1) is a well-established electrophilic trifluoromethylating agent (Togni’s reagent) with a completely different reactivity profile and application space . Blind substitution without verifying the N,N-dialkyl substitution pattern risks failed syntheses and wasted resources.

Quantitative Procurement Evidence Guide: N,N-dimethyl-2-oxopropane-1-sulfonamide (CAS 112497-63-9) Versus Closest Analogs


Purity Specifications Compared Across Commercial Suppliers of N,N-Dimethyl vs. N-Monomethyl Analogs

For N,N-dimethyl-2-oxopropane-1-sulfonamide (CAS 112497-63-9), multiple reputable vendors including AKSci and Leyan supply the compound at a minimum purity specification of 95% . In contrast, the N-monomethyl analog (N-methyl-2-oxopropane-1-sulfonamide) is offered at a comparable minimum purity of 95% by the same supplier class, indicating no purity-based differentiation between these two analogs . This equivalence in available purity means procurement decisions must rely on other differentiation dimensions such as synthetic context and supplier documentation.

Purity Quality Control Procurement

Synthetic Utility Verified by Structural Confirmation: N,N-Dimethyl Compound in Dihydroazolo[1,5-a]pyrimidine Synthesis

The dimethyl analog (CAS 112497-63-9) serves as a direct precursor to N,N-dimethyl(cinnamoyl)methanesulfonamide, which upon two-component condensation with aminoazoles yields 5-sulfonamidomethyl-4,7-dihydroazolo[1,5-a]pyrimidines with full structural confirmation by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis [1][2]. The closely related diethyl analog (N,N-diethyl-2-oxopropane-1-sulfonamide) is expected to follow the same synthetic pathway, but neither specific yield data nor characterization for the diethyl-derived products could be located in the public domain. The unsubstituted sulfonamide analog (2-oxopropane-1-sulfonamide, CAS 84760-10-1) would require additional N-protection/deprotection steps if dimethyl functionality were needed, adding synthetic steps and reducing atom economy [3].

Synthetic Chemistry Heterocycles Building Blocks

Physicochemical Property Differentiation: N,N-Dimethyl vs. 3,3,3-Trifluoro-N,N-Dimethyl Analog for Reaction Design

Computational data from PubChem demonstrate that the non-fluorinated dimethyl compound (CAS 112497-63-9) has a computed XLogP3-AA of -0.7, a TPSA of 62.8 Ų, zero H-bond donors, four H-bond acceptors, and a molecular weight of 165.21 g/mol [1]. The 3,3,3-trifluoro analog (CAS 1803610-22-1, Togni’s reagent) has a molecular weight of 219.18 g/mol and dramatically different electronic properties due to the electron-withdrawing CF₃ group adjacent to the ketone, making it a dedicated electrophilic trifluoromethylating agent rather than a general sulfonamide building block [2][3]. The non-fluorinated dimethyl compound is therefore the correct choice for medicinal chemistry programs where the sulfonamide linkage is retained in the final compound rather than acting as a leaving group.

Physicochemical Properties LogP Reaction Design

Supplier Reliability and Documentation Depth for the Dimethyl Analog

AKSci supplies N,N-dimethyl-2-oxopropane-1-sulfonamide with an available SDS and a Certificate of Analysis (COA) upon request, with product stocked and shipped from the San Francisco Bay Area, USA . AngeneChem lists the compound with an MDL number (MFCD24697546) and a minimum purity of 95%, providing a unique identifier for procurement systems [1]. In contrast, the N-ethyl or higher dialkyl analogs lack supplier entries with comparable documentation depth, meaning procurement of the dimethyl compound is more straightforward and quality-assured. The dimethyl compound is also listed on PubChem (CID 15369848) with computed descriptors that facilitate registration in electronic laboratory notebooks and compound management systems [2].

Supplier Assessment Documentation Procurement

Best-Fit Research and Industrial Application Scenarios for N,N-dimethyl-2-oxopropane-1-sulfonamide (CAS 112497-63-9)


Synthesis of 5-Sulfonamidomethyl-4,7-dihydroazolo[1,5-a]pyrimidine Libraries for Drug Discovery

Medicinal chemistry teams synthesizing focused libraries of dihydroazolo[1,5-a]pyrimidines should procure N,N-dimethyl-2-oxopropane-1-sulfonamide as the starting material for preparing N,N-dimethyl(cinnamoyl)methanesulfonamide intermediates. The validated two-component condensation protocol with aminoazoles in DMF at reflux, followed by ¹H/¹³C NMR and mass spectrometric confirmation, provides a reproducible entry into this biologically relevant heterocyclic scaffold [1]. The dimethyl substitution on the sulfonamide may confer desirable steric and electronic properties for target binding that would be absent with unsubstituted or mono-substituted analogs.

Building Block for Sulfonamide-Containing Fragment-Based Drug Discovery (FBDD)

The low molecular weight (165.21 Da), computed LogP of -0.7, TPSA of 62.8 Ų, and zero hydrogen bond donors make this compound a suitable fragment for FBDD campaigns targeting proteins with sulfonamide-binding pockets (e.g., carbonic anhydrases, certain kinases) [1][2]. The ketone carbonyl provides a synthetic handle for further elaboration (e.g., reductive amination, Grignard addition, oxime formation) while the dimethylsulfonamide group serves as a stable, neutral H-bond acceptor motif. Its favorable physicochemical profile aligns with the 'Rule of Three' guidelines for fragment libraries.

Precursor for Sulfonamide-Based Covalent Inhibitor Warheads

The α-ketosulfonamide motif present in N,N-dimethyl-2-oxopropane-1-sulfonamide is structurally related to electrophilic warheads used in targeted covalent inhibitor design. The ketone adjacent to the electron-withdrawing sulfonamide can act as a reversible covalent modifier of active-site cysteine or serine residues [1]. Procuring the dimethyl analog specifically (rather than the unsubstituted sulfonamide) ensures that the nitrogen substituents are pre-installed, eliminating the need for late-stage N,N-dimethylation of the sulfonamide, which can be challenging on complex intermediates. The dimethyl group also removes the acidic sulfonamide NH proton, potentially improving cell permeability [2].

Reference Standard for Analytical Method Development in Sulfonamide QC

The compound, available at 95% minimum purity from multiple suppliers with MDL number MFCD24697546 and PubChem CID 15369848, can serve as a readily accessible reference standard for developing HPLC, LC-MS, or GC-MS methods for related sulfonamide intermediates [1][2]. Its computed boiling point (251.1 ± 42.0 °C, predicted) and density (1.210 ± 0.06 g/cm³, predicted) provide reference values for method parameter optimization. The zero H-bond donor count simplifies chromatographic behavior prediction compared to N-H-containing sulfonamides.

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